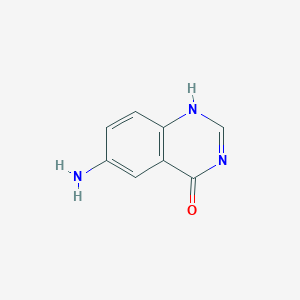

6-Amino-3H-quinazolin-4-one

描述

6-Amino-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a quinazoline ring system with an amino group at the 6th position and a carbonyl group at the 4th position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-3H-quinazolin-4-one typically involves a multi-step process. One common method starts with the condensation of anthranilic acid and formamide in a 1:3 ratio to form 3H-quinazolin-4-one. This intermediate is then nitrated to produce 6-nitro-3H-quinazolin-4-one, which is subsequently reduced using tin(II) chloride dihydrate (SnCl₂·2H₂O) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

化学反应分析

Types of Reactions: 6-Amino-3H-quinazolin-4-one undergoes various chemical reactions, including:

Acylation: The amino group at the 6th position can react with acyl chlorides or anhydrides to form acyl derivatives.

Reduction: The nitro group in the intermediate 6-nitro-3H-quinazolin-4-one can be reduced to an amino group.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Acylation: Acetic anhydride or propionic anhydride in the presence of a base such as pyridine.

Reduction: Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an acidic medium.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Acylation: Acyl derivatives of this compound.

Reduction: this compound from 6-nitro-3H-quinazolin-4-one.

Substitution: Substituted quinazolinone derivatives.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-Amino-3H-quinazolin-4-one and its derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, demonstrating promising results:

- Cytotoxicity : In a study involving quinazolinone-based hybrids, compounds derived from this compound exhibited significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values ranging from 2.90 to 17.30 µM depending on the specific derivative used .

- Mechanism of Action : The mechanisms by which these compounds exert their anticancer effects include apoptosis induction and cell cycle arrest at the G1 phase. Notably, certain derivatives were found to upregulate pro-apoptotic proteins such as p53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Synthesis of Derivatives

The synthesis of this compound derivatives is crucial for enhancing its biological activity. Various synthetic routes have been developed to create novel compounds with improved efficacy:

- One-Pot Reactions : An efficient transition-metal-free method has been reported for synthesizing quinazolin-4(3H)-ones via one-pot intermolecular annulation reactions of o-amino benzamides and thiols, yielding high purity and functional group tolerance .

- Nucleophilic Substitution : The preparation of derivatives such as 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one involves nucleophilic substitution reactions that provide high yields and purity, confirming the versatility of this compound as a scaffold for drug development .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship of this compound is essential for optimizing its therapeutic potential:

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| Compound 10 | 5.70–8.10 | MCF-7 | Apoptosis induction |

| Compound 13 | 2.90–6.40 | HCT-116 | Cell cycle arrest |

| Compound A3 | 10 | PC3 | Cytotoxicity |

The SAR studies indicate that modifications to the quinazolinone core can significantly enhance potency against specific cancer cell lines, suggesting that further structural modifications could yield even more effective therapeutics .

Broader Biological Activities

Beyond anticancer applications, derivatives of this compound exhibit a range of biological activities:

- Antibacterial and Antifungal Properties : Quinazolinones have been noted for their antibacterial and antifungal effects, making them candidates for developing new antimicrobial agents .

- Anti-inflammatory Effects : Some derivatives have shown promise in anti-inflammatory applications, potentially aiding in the treatment of various inflammatory diseases .

作用机制

The mechanism of action of 6-Amino-3H-quinazolin-4-one involves its interaction with various molecular targets. For example, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. The compound’s antitumor activity is believed to involve the inhibition of specific kinases and interference with cell signaling pathways .

相似化合物的比较

6-Nitro-3H-quinazolin-4-one: An intermediate in the synthesis of 6-Amino-3H-quinazolin-4-one.

4-Arylaminoquinazolines: Known for their anticancer properties.

2-(4-bromophenyl)-quinazolin-4(3H)-one: Exhibits α-glucosidase inhibitory activity.

Uniqueness: this compound is unique due to its versatile reactivity and wide range of biological activities. Its ability to undergo various chemical transformations makes it a valuable intermediate in the synthesis of diverse pharmacologically active compounds.

生物活性

6-Amino-3H-quinazolin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by data tables and relevant case studies.

Synthesis of this compound Derivatives

The synthesis of this compound involves various chemical reactions that modify the quinazoline core to enhance its biological properties. Common methods include:

- Condensation Reactions : The reaction of anthranilic acid with formamide or hydrazine derivatives facilitates the formation of quinazolinone structures.

- Substitution Reactions : Introducing different substituents at various positions on the quinazoline ring can yield derivatives with improved activity profiles.

Biological Activities

This compound and its derivatives exhibit a wide range of biological activities:

Antimicrobial Activity

Research has shown that this compound derivatives possess notable antimicrobial properties against various pathogens, including bacteria and fungi. For instance, studies have indicated strong activity against:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

- Fungi : Candida albicans

Table 1 summarizes the antimicrobial activity of selected derivatives:

| Compound | Activity Against E. coli | Activity Against S. aureus | Activity Against C. albicans |

|---|---|---|---|

| 6-Amino-3H-Qn | Moderate | Strong | Moderate |

| Derivative A | Strong | Moderate | Weak |

| Derivative B | Weak | Strong | Strong |

These findings suggest that structural modifications can significantly influence the antimicrobial efficacy of quinazolinone derivatives .

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, derivatives have been evaluated for their ability to inhibit cancer cell proliferation in various cell lines, including MDA-MB-231 (breast cancer) and HeLa (cervical cancer). The structure–activity relationship (SAR) indicates that certain substitutions enhance antiproliferative effects.

Table 2 presents IC50 values for selected derivatives against different cancer cell lines:

| Compound | IC50 (MDA-MB-231) | IC50 (HeLa) | IC50 (A549) |

|---|---|---|---|

| 6-Amino-3H-Qn | 0.075 mM | 0.069 mM | 0.058 mM |

| Derivative C | 0.0046 mM | 0.021 mM | 0.035 mM |

| Derivative D | 0.090 mM | 0.100 mM | 0.088 mM |

The data indicate that specific functional groups, such as methoxy (-OCH3) or hydroxyl (-OH), can significantly improve anticancer activity by lowering IC50 values .

Anti-inflammatory and Analgesic Properties

In addition to antimicrobial and anticancer activities, some derivatives of this compound have demonstrated anti-inflammatory and analgesic effects. These properties are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in pain pathways.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Fathalla et al. synthesized several new quinazolinone derivatives and tested their antimicrobial activity using agar diffusion methods. The results showed that compounds exhibited varying degrees of effectiveness against both bacterial and fungal strains, with some achieving comparable efficacy to standard antibiotics .

- Anticancer Screening : Another research project evaluated a series of modified quinazolinones for their cytotoxic effects on cancer cells. The study revealed that compounds with specific substitutions led to significant reductions in cell viability across multiple cancer lines, highlighting their potential as therapeutic agents in oncology .

属性

IUPAC Name |

6-amino-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-5-1-2-7-6(3-5)8(12)11-4-10-7/h1-4H,9H2,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAIZCACENPZNCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)C(=O)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40318959 | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17329-31-6 | |

| Record name | 6-Amino-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17329-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 338202 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017329316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17329-31-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Amino-3H-quinazolin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40318959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。